molecular formula C17H18BrClN2 B2530015 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine CAS No. 512164-58-8

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine

Cat. No. B2530015
CAS RN: 512164-58-8
M. Wt: 365.7
InChI Key: ZEERMATYAKOGKR-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine is a synthetic compound that belongs to the family of piperazine derivatives. It is structurally related to 1-(4-fluorophenyl)piperazine and 1-(4-chlorophenyl)piperazine . It is used as an intermediate in the production of ®-Cetirizine .


Synthesis Analysis

The synthesis of 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine derivatives involves a series of steps. The target compounds were designed and synthesized . Part C of levocetirizine was replaced with sulfonamides, Part A was unchanged, and Part B was kept either two or three carbons long . The product is purified by crystallization from 96% ethanol .


Molecular Structure Analysis

The molecular structure of 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine is characterized by HRMS, IR, 1H, and 13C NMR spectra . Most piperazine drugs share the same pharmacophore diphenylmethylpiperazine .

Scientific Research Applications

Antibacterial Agents

Piperazine derivatives have been explored for their antibacterial properties. The title compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, could potentially serve as an antibacterial agent . Further studies are needed to evaluate its efficacy against specific bacterial strains.

Future Directions

Future research involving 1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine could focus on studying the long-term effects of its use on the brain, particularly in relation to dopamine and serotonin function. Another area of interest is in designing a series of derivatives to screen potential anti-allergy drugs .

properties

IUPAC Name

1-[(4-bromophenyl)-(4-chlorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2/c18-15-5-1-13(2-6-15)17(21-11-9-20-10-12-21)14-3-7-16(19)8-4-14/h1-8,17,20H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEERMATYAKOGKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromophenyl)(4-chlorophenyl)methyl]piperazine

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